molecular formula C24H26O2 B14446052 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- CAS No. 74500-56-4

2-Pentanol, 5-(triphenylmethoxy)-, (2S)-

Cat. No.: B14446052
CAS No.: 74500-56-4
M. Wt: 346.5 g/mol
InChI Key: MSICOSWQOQACHW-FQEVSTJZSA-N
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Description

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is an organic compound with a chiral center, making it optically active. This compound is a derivative of 2-pentanol, where the hydroxyl group is substituted with a triphenylmethoxy group. The (2S) designation indicates the specific stereoisomer of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group of 2-pentanol using triphenylmethanol. The reaction is carried out under acidic conditions to facilitate the formation of the triphenylmethoxy group. The process can be summarized as follows:

    Starting Material: 2-Pentanol

    Protecting Group: Triphenylmethanol

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the alcohol.

Scientific Research Applications

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s binding affinity to specific targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: The parent compound, which lacks the triphenylmethoxy group.

    3-Pentanol: A structural isomer with the hydroxyl group on the third carbon.

    2-Methyl-2-pentanol: A branched isomer with different chemical properties.

Uniqueness

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

74500-56-4

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

(2S)-5-trityloxypentan-2-ol

InChI

InChI=1S/C24H26O2/c1-20(25)12-11-19-26-24(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18,20,25H,11-12,19H2,1H3/t20-/m0/s1

InChI Key

MSICOSWQOQACHW-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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